

Application of 2-(1-Hydroxyethyl) Promazine-d4 in Forensic Toxicology

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Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808

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Application Note and Protocol

Introduction

In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in biological matrices is paramount for legal and medical investigations. Promazine, a phenothiazine antipsychotic, and its parent compounds like acepromazine, are of forensic interest due to their potential for abuse and impairment. The primary metabolite of promazine is 2-(1-hydroxyethyl) promazine. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations in sample preparation and analysis. **2-(1-Hydroxyethyl) Promazine-d4** is the deuterated analog of the main metabolite of promazine and serves as an ideal internal standard for its quantification in forensic toxicological analyses.

This document provides detailed application notes and a representative protocol for the use of **2-(1-Hydroxyethyl) Promazine-d4** in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of promazine and its metabolites in biological samples.

Principle

The method utilizes isotope dilution mass spectrometry. A known amount of the deuterated internal standard, **2-(1-Hydroxyethyl) Promazine-d4**, is added to the biological sample (e.g., blood, urine, or plasma) at the beginning of the sample preparation process. This standard co-elutes with the target analyte, 2-(1-hydroxyethyl) promazine, during chromatographic

separation and is distinguished by its higher mass in the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for any loss of analyte during sample extraction and for variations in instrument response.

Application

The primary application of **2-(1-Hydroxyethyl) Promazine-d4** is as an internal standard for the quantitative analysis of 2-(1-hydroxyethyl) promazine in biological matrices for forensic toxicology casework. This includes postmortem analysis, drug-facilitated crime investigations, and driving under the influence of drugs (DUID) cases.

Data Presentation

The following table summarizes representative quantitative data for an LC-MS/MS method for the analysis of acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum. While this example uses a different internal standard, the performance metrics are indicative of what can be expected from a well-validated method using a deuterated internal standard like **2-(1-Hydroxyethyl) Promazine-d4**.^[1]

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Acepromazine (ACE)	0.2	0.5
2-(1-hydroxyethyl) promazine sulfoxide (HEPS)	0.2	0.5

Experimental Protocols

Materials and Reagents

- 2-(1-Hydroxyethyl) Promazine (analyte standard)
- **2-(1-Hydroxyethyl) Promazine-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Ammonium acetate
- Deionized water
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Biological matrix (e.g., whole blood, plasma, urine)

Sample Preparation (Solid-Phase Extraction)

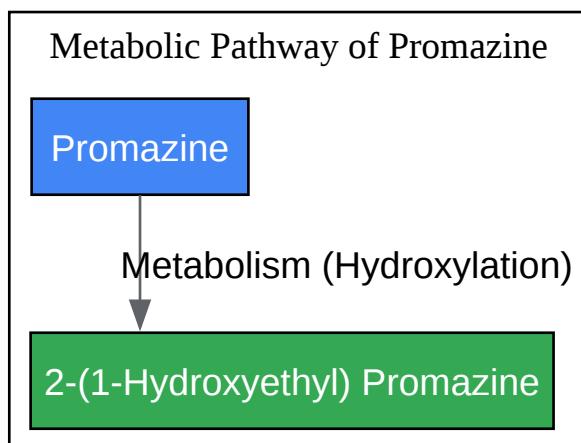
- Sample Pre-treatment: To a 1 mL aliquot of the biological sample (e.g., whole blood), add 10 μ L of a 1 μ g/mL solution of **2-(1-Hydroxyethyl) Promazine-d4** in methanol. Vortex for 10 seconds. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
- Elution: Elute the analyte and internal standard with 3 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.

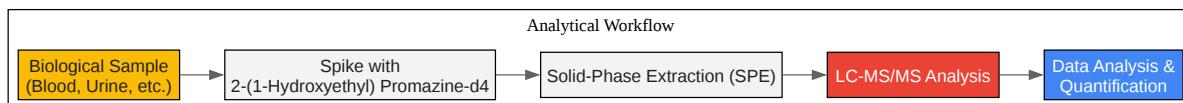
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - 2-(1-Hydroxyethyl) Promazine: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally)
 - **2-(1-Hydroxyethyl) Promazine-d4**: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally, typically Q1 is +4 m/z compared to the analyte)

Mandatory Visualizations



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Caption: Metabolic conversion of Promazine to 2-(1-Hydroxyethyl) Promazine.



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Caption: Experimental workflow for the quantification of 2-(1-Hydroxyethyl) Promazine.

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References

- 1. tools.thermofisher.com [tools.thermofisher.com]
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